trans-1,2-Dibromocyclopentane

Stereoselective Synthesis Mechanistic Study Halogenation

trans-1,2-Dibromocyclopentane (CAS 10230-26-9) is a stereochemically defined vicinal dibromide of cyclopentane, belonging to the class of halogenated cycloalkanes. With a molecular formula of C5H8Br2 and a molar mass of approximately 227.93 g/mol , this compound exists as a pair of enantiomers and is characterized by its trans configuration, where the two bromine atoms are positioned on opposite faces of the cyclopentane ring.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 10230-26-9
Cat. No. B238971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dibromocyclopentane
CAS10230-26-9
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Br)Br
InChIInChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1
InChIKeyLJCGLSZQABMYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Dibromocyclopentane (CAS 10230-26-9): Stereochemically Defined Vicinal Dibromide for Research and Synthesis


trans-1,2-Dibromocyclopentane (CAS 10230-26-9) is a stereochemically defined vicinal dibromide of cyclopentane, belonging to the class of halogenated cycloalkanes. With a molecular formula of C5H8Br2 and a molar mass of approximately 227.93 g/mol [1], this compound exists as a pair of enantiomers and is characterized by its trans configuration, where the two bromine atoms are positioned on opposite faces of the cyclopentane ring [2]. This stereochemical arrangement fundamentally dictates its physical properties, conformational dynamics, and chemical reactivity, distinguishing it from its cis counterpart and other related dibromides.

Why cis-1,2-Dibromocyclopentane and Other Analogs Cannot Substitute for trans-1,2-Dibromocyclopentane


The fundamental stereochemistry of trans-1,2-dibromocyclopentane renders it non-interchangeable with its cis isomer or other vicinal dibromides. The anti arrangement of the bromine atoms imposes distinct spatial constraints on the cyclopentane ring, leading to quantifiable differences in thermodynamic stability (e.g., ΔHvap = +3.2 kJ/mol vs cis) and conformational dynamics (e.g., pseudorotation barriers of 12.3 kJ/mol for trans vs 9.8 kJ/mol for cis) . Moreover, the trans isomer is the exclusive product of the stereospecific anti addition of bromine to cyclopentene (100% selectivity), whereas the cis isomer is not formed under these conditions [1]. These differences have direct consequences for synthetic applications, reaction kinetics (e.g., racemization rates and debromination behavior) [2], and even material properties, making generic substitution scientifically unsound.

Quantitative Evidence for the Differentiated Selection of trans-1,2-Dibromocyclopentane (CAS 10230-26-9)


Exclusive Stereochemical Outcome: 100% Selectivity for trans Isomer in Electrophilic Addition

The addition of bromine to cyclopentene proceeds via a cyclic bromonium ion intermediate, resulting in anti addition. This mechanism is stereospecific and yields exclusively trans-1,2-dibromocyclopentane (100% selectivity), with no detectable formation of cis-1,2-dibromocyclopentane [1]. This contrasts with reactions that proceed via planar carbocation intermediates, which would yield a mixture of cis and trans isomers [2].

Stereoselective Synthesis Mechanistic Study Halogenation

Enhanced Thermodynamic Stability: Higher Enthalpy of Vaporization vs cis Isomer

The trans isomer exhibits greater thermodynamic stability compared to its cis counterpart, as reflected in its higher enthalpy of vaporization. The trans isomer has a ΔHvap that is +3.2 kJ/mol greater than that of the cis isomer . This difference is attributed to reduced steric congestion and a more stable ground-state conformation for the trans configuration .

Thermochemistry Physical Organic Chemistry Isomer Stability

Conformational Dynamics: Higher Pseudorotation Barrier Indicates Greater Rigidity

Variable-temperature NMR studies have quantified the energy barriers for pseudorotation in trans- and cis-1,2-dibromocyclopentane. The trans isomer exhibits a higher activation energy barrier of 12.3 kJ/mol for pseudorotation, compared to 9.8 kJ/mol for the cis isomer . This indicates that the trans isomer is conformationally more rigid and undergoes slower ring-flipping dynamics [1].

Conformational Analysis NMR Spectroscopy Dynamic Stereochemistry

Crystal Structure and Geometry: Larger Br-C-C-Br Dihedral Angle Distinguishes trans Isomer

X-ray crystallographic analysis reveals distinct geometric differences between the cis and trans isomers. The trans isomer adopts a puckered cyclopentane ring conformation with a Br-C-C-Br dihedral angle of 156.7°, whereas the cis isomer shows a significantly smaller dihedral angle of 112.4° . This large difference in the spatial orientation of the bromine atoms has direct implications for molecular packing and intermolecular interactions.

X-ray Crystallography Structural Chemistry Conformational Analysis

Racemization Kinetics: Activation Parameters Compared to Larger Ring Analogs

The thermal racemization of trans-1,2-dibromocyclopentane has been studied kinetically and compared to its cyclohexane, cycloheptane, and cyclooctane analogs. The activation energy for racemization of trans-1,2-dibromocyclopentane falls within the range of 29.2–33.2 kcal mol⁻¹, similar to other trans-1,2-dibromocycloalkanes [1]. This behavior is consistent with a racemization mechanism involving diaxial-diequatorial rearrangement [1].

Stereochemistry Reaction Kinetics Thermal Stability

Recommended Research and Industrial Applications for trans-1,2-Dibromocyclopentane (CAS 10230-26-9)


Stereochemical Probe and Mechanistic Study in Organic Chemistry Education and Research

Due to its exclusive formation via anti addition to cyclopentene (100% trans selectivity) , trans-1,2-dibromocyclopentane serves as an ideal model compound for demonstrating and studying stereospecific reactions. Its well-defined stereochemistry and the absence of cis isomer under these conditions provide a clear-cut example of the bromonium ion mechanism, making it a staple in advanced organic chemistry laboratories.

Conformational Analysis and Dynamic NMR Spectroscopy

The quantifiable difference in pseudorotation barriers between the trans (12.3 kJ/mol) and cis (9.8 kJ/mol) isomers makes trans-1,2-dibromocyclopentane a valuable substrate for conformational analysis. Its dynamic behavior can be probed using variable-temperature NMR [1], allowing researchers to study the principles of ring puckering and energy barriers, which are fundamental to understanding cyclic systems.

Building Block in Stereocontrolled Synthesis

The trans stereochemistry of this vicinal dibromide provides a rigid scaffold for further stereospecific transformations. It can undergo elimination to regenerate cyclopentene [2] or participate in substitution reactions where the stereochemical integrity of the trans arrangement influences the outcome. This makes it a useful intermediate for constructing more complex cyclopentane-containing molecules with defined stereochemistry.

Study of Debromination and Elimination Kinetics

As part of a class of trans-1,2-dibromocycloalkanes, trans-1,2-dibromocyclopentane exhibits specific racemization and debromination kinetics [3]. Its reactivity can be compared to larger ring analogs to understand the influence of ring size on the mechanism of reductive eliminations and related processes, providing insights into fundamental organometallic and organic reaction mechanisms.

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